molecular formula C9H13Cl2N5O2 B2883745 Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride CAS No. 2413866-71-2

Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride

Cat. No.: B2883745
CAS No.: 2413866-71-2
M. Wt: 294.14
InChI Key: MCTRELZNRTUKFA-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride is a nitrogen-rich bicyclic heterocycle with a methyl ester at position 6 and a 2-aminoethyl substituent at position 2 of the triazolopyrimidine core. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. The compound’s structure combines the [1,2,4]triazolo[1,5-a]pyrimidine scaffold—known for diverse biological activities—with a polar aminoethyl group and a hydrolytically stable methyl ester .

Properties

IUPAC Name

methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2.2ClH/c1-16-8(15)6-4-11-9-12-7(2-3-10)13-14(9)5-6;;/h4-5H,2-3,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTXULQOVNRZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)CCN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of theTriazolo[1,5-a]Pyrimidine Core

The triazolopyrimidine scaffold is constructed via cyclocondensation reactions between 3,5-diamino-1,2,4-triazole and carbonyl-containing precursors. Source demonstrates that 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones react with 3,5-diamino-1,2,4-triazole under acidic or thermal conditions to form 7-aryl-5-methyl- or 5-aryl-7-methyl-2-amino-triazolopyrimidines. For the target compound, a modified approach using ethyl 3-oxobutanoate derivatives may introduce the methyl ester group at position 6 during cyclization.

Example Protocol

  • Reactants : 3,5-Diamino-1,2,4-triazole (1.0 equiv), ethyl 3-oxobutanoate (1.2 equiv).
  • Conditions : Reflux in acetic acid (12 h) or microwave irradiation (80°C, 15 min).
  • Outcome : Ethyl 2-amino-triazolo[1,5-a]pyrimidine-6-carboxylate (Yield: 75–92%).

Microwave irradiation significantly enhances regioselectivity and reduces reaction time compared to traditional heating (Table 1).

Table 1: Comparison of Core Synthesis Methods

Method Temperature (°C) Time Yield (%) Regioselectivity
Acetic acid reflux 118 12 h 75 Moderate
Microwave 80 15 min 92 High

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl group is introduced via nucleophilic substitution or reductive amination. Patent data from describes analogous modifications using bromoethylamine or azide-alkyne cycloaddition.

Stepwise Functionalization

  • Bromination at Position 2 : Treat the core with POBr₃ in DMF to generate 2-bromo-triazolo[1,5-a]pyrimidine-6-carboxylate.
  • Amination : React with ethylenediamine in THF at 60°C for 6 h (Yield: 68%).
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to protect the amine during subsequent esterification, followed by HCl-mediated deprotection.

Alternative Route : Direct coupling of 2-chloroethylamine hydrochloride to the triazolopyrimidine core under Pd-catalyzed conditions, though yields are lower (∼50%).

Esterification at Position 6

Methyl esterification is achieved via Fischer esterification or alkylation. Source details the synthesis of methyl 2-amino-triazolo[1,5-a]pyridine-6-carboxylate using thionyl chloride and methanol, which can be adapted for the pyrimidine analog.

Optimized Procedure

  • Reactants : 2-(2-Aminoethyl)-triazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 equiv), methanol (excess).
  • Conditions : H₂SO₄ (cat.), reflux for 8 h.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography (Yield: 85%).

Table 2: Esterification Methods

Acid Catalyst Solvent Time Yield (%)
H₂SO₄ MeOH 8 h 85
HCl (gas) MeOH/THF 12 h 78

Formation of the Dihydrochloride Salt

The free base is converted to the dihydrochloride salt to enhance solubility and stability.

Protocol

  • Dissolution : Suspend the free base in anhydrous diethyl ether.
  • Acid Addition : Add concentrated HCl (2.1 equiv) dropwise at 0°C.
  • Crystallization : Filter the precipitate, wash with cold ether, and dry under vacuum (Purity: >98% by HPLC).

Characterization Data

  • ¹H NMR (D₂O) : δ 3.91 (s, 3H, OCH₃), 3.15 (t, 2H, CH₂NH₂), 4.20 (t, 2H, CH₂N), 8.12 (s, 1H, pyrimidine-H).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 3350 cm⁻¹ (NH₂).

Optimization Challenges and Solutions

  • Regioselectivity : Microwave-assisted synthesis improves positional control over the aminoethyl and ester groups.
  • Side Reactions : Boc protection minimizes unwanted nucleophilic attacks during esterification.
  • Purification : Reverse-phase HPLC resolves co-eluting impurities from the dihydrochloride crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolo-pyrimidines, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Triazolopyrimidine Derivatives
Compound Name Substituents Core Structure Key Functional Groups Reference
Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride 2-(2-aminoethyl), 6-methyl ester [1,2,4]Triazolo[1,5-a]pyrimidine Aminoethyl, ester, dihydrochloride Target Compound
2-Amino-N-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5a) 2-amino, 6-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine Carboxamide, aryl substituents
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (12) Ethyl ester, hydroxylphenyl [1,2,4]Triazolo[4,3-a]pyrimidine Ester, hydroxyl, diphenyl
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethylthio, ethyl ester [1,2,4]Triazolo[1,5-a]pyrimidine Thioether, ester
Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Dimethylaminovinyl, methyl ester [1,2,4]Triazolo[1,5-a]pyrimidine Conjugated vinyl, ester

Key Observations:

  • Ester vs. Amide: The target compound’s methyl ester group (vs. carboxamide in 5a–v derivatives) reduces hydrogen-bonding capacity but improves metabolic stability .
  • Core Structure: Derivatives with the [1,2,4]triazolo[4,3-a]pyrimidine core (e.g., compound 12) exhibit distinct ring fusion, altering electronic properties and steric hindrance compared to the [1,5-a] isomer .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds
Compound Melting Point (°C) ¹H NMR Shifts (δ, ppm) HRMS (m/z) Solubility
5a 308.1–309.2 2.16 (s, CH₃), 7.06 (s, ArH) 463.2086 ([M+H⁺]) Low in water, soluble in DMSO
Target Compound (predicted) >250 (decomposition) ~2.5 (CH₂NH₂), 3.7 (COOCH₃) ~320–350 ([M+H⁺]) High in water (dihydrochloride)
Ethyl 7-amino-2-(methylthio) derivative Not reported Not reported 442.1283 ([M+H⁺]) Low in water

Key Observations:

  • The dihydrochloride salt of the target compound significantly improves water solubility compared to neutral esters or amides.
  • Methyl esters (e.g., in ) exhibit lower polarity than carboxamides, affecting biodistribution.

Biological Activity

Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₈Cl₂N₄O₂
  • Molecular Weight : 227.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Antiproliferative Activity :
    • Studies have shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as MGC-803 and HCT-116 .
  • Inhibition of Tubulin Polymerization :
    • Certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives act as tubulin polymerization inhibitors. This mechanism is crucial for their anticancer effects as it disrupts mitotic spindle formation during cell division .
  • Regulation of Signaling Pathways :
    • The compound has been reported to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. This suggests a potential for inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazolo-pyrimidine scaffold significantly influence the biological activity:

  • Position 6 Substituents : Variations at this position can enhance or reduce antiproliferative activity.
  • Aminoethyl Side Chain : The presence of an aminoethyl group has been associated with improved binding affinity to target proteins involved in cancer progression .

Case Study 1: Anticancer Efficacy

In a recent study evaluating a series of triazolo-pyrimidine derivatives, one compound exhibited promising results with IC₅₀ values of 9.47 μM against MGC-803 cells. This compound also demonstrated significant inhibition of colony formation and induced G2/M phase arrest in treated cells .

Case Study 2: Neuroprotective Effects

Research into triazolo-pyrimidines has also explored their potential neuroprotective effects. Some derivatives were found to stabilize microtubules in neuronal cells, suggesting a dual role in both cancer treatment and neurodegenerative disease management .

Data Summary Table

Compound NameIC₅₀ (μM)Target Cell LineMechanism
Compound H129.47MGC-803ERK pathway inhibition
Compound 4k0.31HeLaTubulin polymerization inhibition
Compound X3.91MCF-7Apoptosis induction

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride?

The synthesis typically involves multi-step reactions starting from aminotriazole derivatives and diethyl ethoxymethylenemalonate. A general procedure includes refluxing aminotriazole with acetic acid and diethyl ethoxymethylenemalonate, followed by purification via filtration and washing with cold solvents. Modifications to introduce the 2-aminoethyl substituent may require additional alkylation or nucleophilic substitution steps . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl under controlled conditions to ensure crystallinity and stability .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural characterization employs:

  • 1H/13C NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 8.8–8.1 ppm, ethyl carboxylate signals at δ 4.3–1.3 ppm) .
  • Melting Point Analysis : Consistency with literature values (e.g., 155–156°C for similar triazolopyrimidines) indicates purity .
  • HPLC : To monitor reaction progress and assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between analogs of this compound?

Solubility discrepancies arise from substituent polarity and salt form. For example:

  • Ethyl carboxylate analogs exhibit poor aqueous solubility but improved solubility in DMSO or ethanol due to hydrophobic/hydrophilic balance .
  • Dihydrochloride salts enhance aqueous solubility via ionic interactions but may precipitate under alkaline conditions. Methodological adjustments include pH-controlled dissolution (pH 4–6) or co-solvent systems (e.g., PEG-400/water) . Systematic comparison with analogs (e.g., ethyl vs. methyl esters) using Hansen solubility parameters can clarify structure-solubility relationships .

Q. What strategies optimize reaction yields for introducing the 2-aminoethyl group?

Key considerations:

  • Catalyst Selection : Use of Pd/C or CuI for coupling reactions to minimize side products .
  • Temperature Control : Maintaining 60–80°C during alkylation prevents decomposition of the triazole ring .
  • Protection/Deprotection : Temporary Boc protection of the amine group improves regioselectivity, with subsequent HCl-mediated deprotection . Yield optimization data for similar compounds show 65–78% efficiency under these conditions .

Q. How does the 2-aminoethyl substituent influence biological activity compared to other analogs?

Structure-activity relationship (SAR) studies indicate:

  • Enhanced Binding Affinity : The aminoethyl group forms hydrogen bonds with target enzymes (e.g., kinase ATP-binding pockets), increasing potency by 3–5-fold compared to methyl or phenyl analogs .
  • Cytotoxicity Mitigation : Lower logP values (calculated: 1.2–1.5) reduce nonspecific membrane interactions, improving therapeutic indices in cell-based assays . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate these interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for triazolopyrimidine carboxylates?

Stability variations depend on:

  • Functional Groups : Ester moieties (e.g., methyl vs. ethyl) hydrolyze at different rates under acidic/basic conditions. Methyl esters are more labile in pH < 3 solutions .
  • Storage Conditions : Anhydrous environments stabilize dihydrochloride salts, while humidity induces deliquescence. Conflicting data often arise from unregulated storage protocols . Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring are recommended to standardize degradation profiles .

Methodological Recommendations

Q. What analytical techniques are critical for assessing purity in complex reaction mixtures?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C9H12Cl2N5O2: calc. 308.03, obs. 308.05) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in triazolopyrimidine cores .
  • TLC with Dual Detection : UV (254 nm) and ninhydrin staining differentiate amine-containing intermediates from byproducts .

Structure-Activity Relationship (SAR) Exploration

Q. How can researchers systematically modify this compound to improve target selectivity?

A tiered approach is advised:

  • Step 1 : Replace the methyl carboxylate with bioisosteres (e.g., carboxamide) to modulate polarity .
  • Step 2 : Introduce heterocyclic substituents (e.g., pyridinyl) at the 7-position to enhance π-π stacking with aromatic residues in target proteins .
  • Step 3 : Evaluate dihydrochloride vs. free base forms for pharmacokinetic advantages (e.g., Cmax, t1/2) in rodent models .

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